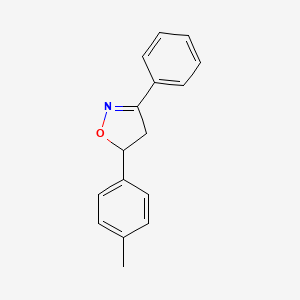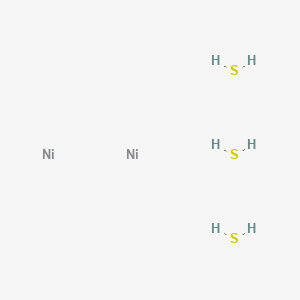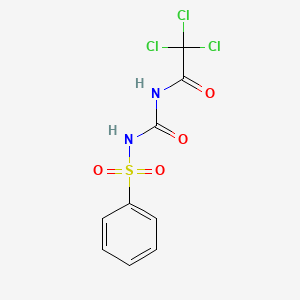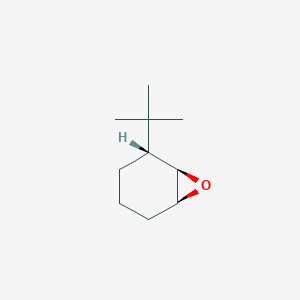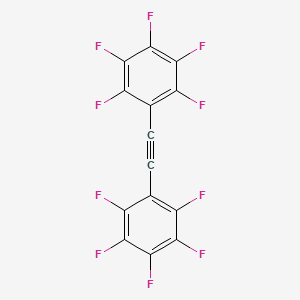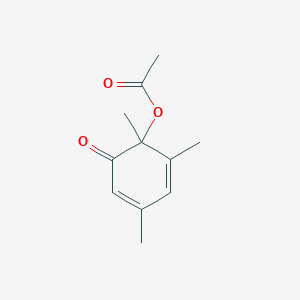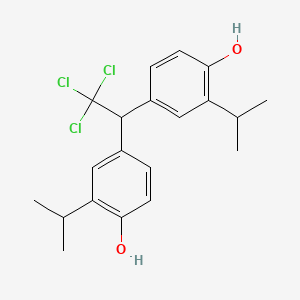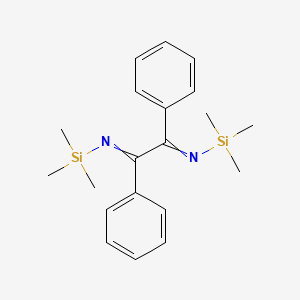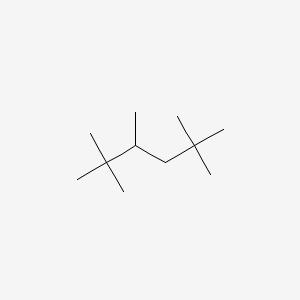
2,2,3,5,5-Pentamethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,5,5-Pentamethylhexane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, characterized by the presence of five methyl groups attached to a hexane backbone. This compound is of interest due to its unique structural properties and its applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5,5-pentamethylhexane typically involves the alkylation of smaller alkanes. One common method is the reaction of 2,2,3,3-tetramethylbutane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These methods are designed to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,5,5-Pentamethylhexane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidation with potassium permanganate or chromic acid under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of halogenated derivatives such as 2,2,3,5,5-pentamethylhexyl chloride or bromide.
Oxidation Reactions: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Applications De Recherche Scientifique
2,2,3,5,5-Pentamethylhexane is utilized in various scientific research applications:
Chemistry: Used as a model compound in studies of branched alkanes and their reactivity.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.
Industry: Employed as a solvent or intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2,2,3,5,5-pentamethylhexane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates facilitate the substitution or oxidation processes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
- 2,2,4,4,6-Pentamethylheptane
- 2,2,3,3,5-Pentamethylhexane
- 2,2,4,5,5-Pentamethylhexane
Comparison: 2,2,3,5,5-Pentamethylhexane is unique due to the specific positioning of its methyl groups, which influences its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns .
Propriétés
Numéro CAS |
14739-73-2 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
2,2,3,5,5-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-9(11(5,6)7)8-10(2,3)4/h9H,8H2,1-7H3 |
Clé InChI |
UKYAYXXQXKPIBL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
